METHYL 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
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Overview
Description
Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with methyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-allyl-5-(phenylsulfanyl)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Methyl 2-[(4-allyl-5-(3,4-dichloroanilino)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Methyl 2-[(4-allyl-5-(4-methylphenyl)sulfanyl)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-6-14-10(8-4-5-8)12-13-11(14)17-7-9(15)16-2/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFUYTPSBIIZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC=C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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